5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol
CAS No.: 1001756-34-8
Cat. No.: VC8187700
Molecular Formula: C16H18N6O2S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001756-34-8 |
|---|---|
| Molecular Formula | C16H18N6O2S |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 3-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H18N6O2S/c1-4-20-15(17-18-16(20)25)13-7-5-12(6-8-13)9-21-11(3)14(22(23)24)10(2)19-21/h5-8H,4,9H2,1-3H3,(H,18,25) |
| Standard InChI Key | NBFCLZBKTFBMNE-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is 3-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione . Its molecular formula is C₁₆H₁₈N₆O₂S, with a molecular weight of 358.4 g/mol . The structure integrates a 1,2,4-triazole-3-thione core linked to a 4-nitro-3,5-dimethylpyrazole moiety via a phenylmethyl bridge (Fig. 1).
Table 1: Key Identifiers
Structural Characterization
The molecule comprises two heterocyclic systems:
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1,2,4-Triazole-3-thione: A five-membered ring with sulfur at position 3 and an ethyl group at position 4.
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3,5-Dimethyl-4-nitropyrazole: A nitro-substituted pyrazole derivative connected to the triazole via a benzyl linker.
X-ray crystallography data are unavailable, but computational models predict a planar triazole ring and a skewed pyrazole group due to steric effects from methyl and nitro substituents .
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for this compound remain unpublished, analogous 1,2,4-triazolethiones are typically synthesized via:
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Cyclocondensation: Thiosemicarbazides reacting with carboxylic acid derivatives or aldehydes under acidic conditions .
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Nucleophilic Substitution: Functionalization of preformed triazolethiones with halogenated pyrazoles .
For example, 4-ethyl-4H-1,2,4-triazole-3-thiol intermediates may undergo Ullmann coupling with 4-(chloromethyl)-3,5-dimethyl-1-nitropyrazole to install the pyrazole moiety .
Stability and Reactivity
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Thermal Stability: Predicted decomposition above 250°C based on analogous triazolethiones .
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Photoreactivity: Nitro groups may confer sensitivity to UV light, necessitating storage in amber containers .
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Thiol-Thione Tautomerism: The thione form dominates in solution, as evidenced by S-H stretching absence in IR spectra of related compounds .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
The compound’s moderate lipophilicity (LogP ≈ 2.25) suggests adequate membrane permeability for oral bioavailability, while the high polar surface area may limit CNS penetration .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using green chemistry principles (e.g., microwave-assisted synthesis).
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Target Validation: Screen against kinase and HDAC panels to identify lead indications.
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Prodrug Design: Mask the thione group as a disulfide to enhance bioavailability.
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